molecular formula C10H11BrO3 B577402 Ethyl 2-bromo-6-methoxybenzoate CAS No. 1214387-55-9

Ethyl 2-bromo-6-methoxybenzoate

Cat. No.: B577402
CAS No.: 1214387-55-9
M. Wt: 259.099
InChI Key: YVYBDFURPMHSQL-UHFFFAOYSA-N
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Description

Ethyl 2-bromo-6-methoxybenzoate is a brominated aromatic ester with the molecular formula C₁₀H₁₁BrO₃ and a calculated molecular weight of 259.10 g/mol. It features a methoxy group at the 6-position and a bromine atom at the 2-position on the benzoate ring. This compound is structurally analogous to other substituted benzoates but distinguished by its unique substitution pattern, which confers distinct chemical reactivity and physical properties.

It is classified as a controlled product, with pricing listed for its methyl analog (mthis compound) in , suggesting specialized applications in organic synthesis or pharmaceuticals.

Properties

IUPAC Name

ethyl 2-bromo-6-methoxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrO3/c1-3-14-10(12)9-7(11)5-4-6-8(9)13-2/h4-6H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVYBDFURPMHSQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=CC=C1Br)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-bromo-6-methoxybenzoate can be synthesized through several methods. One common method involves the bromination of ethyl 6-methoxybenzoate. The reaction typically uses bromine (Br2) as the brominating agent in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is carried out under controlled conditions to ensure selective bromination at the 2-position of the benzene ring.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale bromination processes. These processes are optimized for high yield and purity, often using continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-bromo-6-methoxybenzoate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Reduction: The compound can be reduced to ethyl 6-methoxybenzoate using reducing agents like lithium aluminum hydride (LiAlH4).

    Oxidation: The methoxy group can be oxidized to a carboxylic acid group using strong oxidizing agents like potassium permanganate (KMnO4).

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide (NaOCH3) or potassium thiolate (KSR) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used as oxidizing agents.

Major Products Formed

    Nucleophilic Substitution: Products include ethyl 2-amino-6-methoxybenzoate, ethyl 2-thio-6-methoxybenzoate, etc.

    Reduction: The major product is ethyl 6-methoxybenzoate.

    Oxidation: The major product is ethyl 2-bromo-6-carboxybenzoate.

Scientific Research Applications

Ethyl 2-bromo-6-methoxybenzoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Medicine: It serves as a precursor for the synthesis of potential therapeutic agents, including anti-inflammatory and anticancer drugs.

    Industry: The compound is used in the production of specialty chemicals and as a building block for more complex molecules.

Mechanism of Action

The mechanism of action of ethyl 2-bromo-6-methoxybenzoate involves its interaction with specific molecular targets. The bromine atom and methoxy group on the benzene ring influence the compound’s reactivity and binding affinity. In biological systems, the compound may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact mechanism depends on the specific application and target molecule.

Comparison with Similar Compounds

Structural and Functional Group Analogues

The table below compares ethyl 2-bromo-6-methoxybenzoate with structurally related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Properties/Applications Availability/Price (Example)
This compound C₁₀H₁₁BrO₃ 259.10 2-Br, 6-OCH₃ Discontinued ; synthetic intermediate Discontinued (CymitQuimica)
Ethyl 2-methoxybenzoate C₁₀H₁₂O₃ 180.20 2-OCH₃ IR, MS, NMR data available Commercial (JECFA/FCC standards)
Ethyl 2-hydroxy-6-methoxybenzoate C₁₀H₁₂O₄ 196.20 2-OH, 6-OCH₃ Base peak at m/z 150 in MS Synthetic intermediate
Mthis compound C₉H₉BrO₃ 245.08 2-Br, 6-OCH₃ Controlled product 1g: €234; 5g: €674
Key Observations:
  • Effect of Bromine Substitution: The bromine atom in this compound increases molecular weight by ~80 g/mol compared to its non-brominated analog (ethyl 2-methoxybenzoate) . Bromine also enhances electrophilic reactivity, making it suitable for cross-coupling reactions (e.g., Suzuki-Miyaura).
  • Ethyl vs. Methyl Esters : Ethyl esters generally exhibit lower polarity and higher lipophilicity than methyl esters, impacting solubility and bioavailability. Mthis compound is priced higher (€234/g) , suggesting niche research applications.
  • Functional Group Variations : Replacing bromine with a hydroxyl group (as in ethyl 2-hydroxy-6-methoxybenzoate) alters acidity and hydrogen-bonding capacity, influencing spectral signatures (e.g., MS base peak at m/z 150) .

Commercial and Research Status

  • This compound is listed as discontinued , whereas its methyl analog remains available at premium prices . This may reflect challenges in synthesis, regulatory restrictions, or reduced demand.
  • Ethyl 2-methoxybenzoate is widely used in flavor/fragrance industries, with established safety profiles per JECFA/FCC standards .

Biological Activity

Ethyl 2-bromo-6-methoxybenzoate is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a detailed overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

This compound has the molecular formula C11H11BrO3C_{11}H_{11}BrO_3 and a molecular weight of approximately 285.1 g/mol. The compound features a bromine atom and a methoxy group attached to a benzoate structure, which contribute to its unique chemical reactivity and biological properties.

The biological activity of this compound can be attributed to several mechanisms:

  • Electrophilic Interactions : The bromine atom can engage in electrophilic reactions, potentially modifying cellular components.
  • Nucleophilic Substitution : The compound can undergo nucleophilic substitution reactions, leading to the formation of various derivatives that may exhibit different biological activities.
  • Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit specific enzymes involved in cancer cell proliferation and microbial growth, although detailed pathways remain to be fully elucidated.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound, particularly against Gram-positive bacteria.

Case Study: Agar Disk Diffusion Assay

In a study utilizing the agar disk diffusion method, this compound exhibited significant antibacterial activity against several strains of Staphylococcus aureus and Listeria monocytogenes. The results indicated:

  • Inhibition Zones : Wider inhibition zones were observed for pure compounds compared to diluted solutions.
  • Minimum Inhibitory Concentration (MIC) : The MIC values ranged from 0.0625 mg/mL to 2.5 mg/mL for various strains, with lower values observed in wild strains compared to ATCC strains.
Bacterial StrainMIC (mg/mL)MBC (mg/mL)
Staphylococcus aureus0.1250.5
Listeria monocytogenes0.06251.25

Antibiofilm Activity

The compound also demonstrated significant antibiofilm activity. Inhibition percentages ranged from:

  • 90.82% to 42.03% for ATCC strains at 1× MIC
  • 22.98% to 40.1% for wild strains at the same concentration

These findings suggest that this compound may serve as an effective agent in preventing biofilm formation, which is crucial in managing persistent bacterial infections.

Anticancer Activity

Beyond its antimicrobial properties, this compound has been investigated for its potential anticancer effects. Research indicates that it may induce apoptosis in cancer cells through the following mechanisms:

  • Cell Cycle Arrest : The compound appears to cause arrest in specific phases of the cell cycle, thereby inhibiting proliferation.
  • Reactive Oxygen Species (ROS) Production : Increased ROS levels have been observed in treated cancer cells, suggesting oxidative stress as a pathway leading to cell death.

Summary of Research Findings

The biological activity of this compound is supported by diverse research findings:

  • Antimicrobial Properties : Effective against Gram-positive bacteria with low MIC values.
  • Antibiofilm Activity : Significant inhibition of biofilm formation at various concentrations.
  • Anticancer Potential : Induction of apoptosis and cell cycle arrest in cancer cells.

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